Ilicicolin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

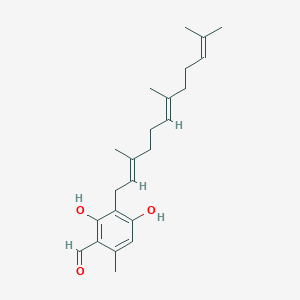

Ilicicolin B is an ilicicolin that is 2,4-dihydroxy-6-methyl-benzaldehyde which is substituted at position 3 by a (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl group. It is an ilicicolin, a member of benzaldehydes and a member of resorcinols.

科学的研究の応用

Antibacterial Activity

Mechanism of Action

Ilicicolin B exhibits potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves disrupting biofilm formation, a crucial factor in bacterial resistance to antibiotics. The compound was shown to inhibit biofilm formation in a concentration-dependent manner, effectively reducing the extracellular polymeric substances (EPS) that contribute to biofilm integrity .

Case Studies

- In vitro Studies : this compound demonstrated strong antibacterial activity in laboratory settings, with significant reductions in biofilm formation observed through crystal violet assays and fluorescence microscopy .

- In vivo Efficacy : In murine models, this compound effectively treated S. aureus infections by inhibiting biofilm development, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Antifungal Properties

Targeting Fungal Infections

this compound has also been evaluated for its antifungal properties, particularly against pathogenic fungi. Its mode of action is believed to involve the inhibition of mitochondrial cytochrome bc1 complex, which is critical for fungal respiration and energy production .

Comparative Efficacy

Research indicates that this compound has a comparable antifungal spectrum to established antifungal agents like caspofungin and amphotericin B. It displays low minimum inhibitory concentrations (MICs) against various fungal species, including Candida spp. and Aspergillus spp. .

Biofilm Disruption

Importance of Biofilm Inhibition

Biofilms are protective environments for bacteria that enhance resistance to antibiotics. This compound's ability to disrupt biofilms presents a promising avenue for overcoming antibiotic resistance .

Experimental Findings

- Biofilm Composition Analysis : Studies revealed that treatment with this compound significantly reduced both protein and polysaccharide components of the EPS matrix in biofilms formed by S. aureus, indicating its effectiveness in biofilm disintegration .

- Fluorescence Microscopy Results : Visualization techniques confirmed the reduction in biofilm thickness and density upon exposure to this compound, further supporting its potential application in clinical settings .

Structural Insights and Future Directions

Understanding the structure-activity relationship (SAR) of this compound is crucial for enhancing its efficacy and developing derivatives with improved pharmacological profiles. Ongoing research focuses on modifying its chemical structure to optimize its antibacterial and antifungal activities while minimizing potential toxicity.

Summary Table of Applications

| Application | Description | Key Findings |

|---|---|---|

| Antibacterial | Inhibits MRSA and disrupts biofilm formation | Effective against MRSA; reduces EPS components |

| Antifungal | Targets fungal respiration via cytochrome bc1 complex inhibition | Comparable efficacy to established antifungals |

| Biofilm Disruption | Breaks down protective biofilms aiding antibiotic resistance | Significant reduction in biofilm density observed |

| Future Research | Structural modifications to enhance activity and reduce toxicity | Ongoing studies on SAR and derivative development |

特性

CAS番号 |

22581-07-3 |

|---|---|

分子式 |

C23H32O3 |

分子量 |

356.5 g/mol |

IUPAC名 |

2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzaldehyde |

InChI |

InChI=1S/C23H32O3/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-22(25)14-19(5)21(15-24)23(20)26/h8,10,12,14-15,25-26H,6-7,9,11,13H2,1-5H3/b17-10+,18-12+ |

InChIキー |

QAPOXOGEDXIOHD-VZRGJMDUSA-N |

SMILES |

CC1=CC(=C(C(=C1C=O)O)CC=C(C)CCC=C(C)CCC=C(C)C)O |

異性体SMILES |

CC1=CC(=C(C(=C1C=O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O |

正規SMILES |

CC1=CC(=C(C(=C1C=O)O)CC=C(C)CCC=C(C)CCC=C(C)C)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ilicicolin B; LL-Z 1272beta; LL Z 1272beta; LLZ 1272beta; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。